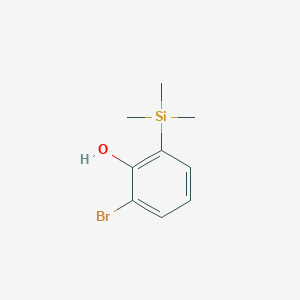
5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one is a synthetic organic compound belonging to the class of tetrahydropyrimidinones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one typically involves multi-step organic reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions. The reaction conditions often include:
Temperature: 80-100°C
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid
Solvent: Ethanol or methanol
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the Biginelli reaction, with enhanced yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives using oxidizing agents like potassium permanganate.
Reduction: Reduction to dihydropyrimidine derivatives using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions at the phenyl ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxo derivatives with increased polarity.
Reduction: Dihydropyrimidine derivatives with altered biological activity.
Substitution: Substituted phenyl or pyrimidine derivatives with potential pharmacological properties.
Applications De Recherche Scientifique
5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and infections.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,6-Dihydroxy-2-methyl-5-phenyltetrahydropyrimidin-2(1H)-one
- 5-Ethyl-4,6-dihydroxy-2-methyl-5-phenyltetrahydropyrimidin-2(1H)-one
Uniqueness
5-Ethyl-4,6-dihydroxy-1-methyl-5-phenyltetrahydropyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups, along with the phenyl ring, can lead to distinct interactions with molecular targets compared to similar compounds.
Propriétés
Numéro CAS |
60782-11-8 |
|---|---|
Formule moléculaire |
C13H18N2O3 |
Poids moléculaire |
250.29 g/mol |
Nom IUPAC |
5-ethyl-4,6-dihydroxy-1-methyl-5-phenyl-1,3-diazinan-2-one |
InChI |
InChI=1S/C13H18N2O3/c1-3-13(9-7-5-4-6-8-9)10(16)14-12(18)15(2)11(13)17/h4-8,10-11,16-17H,3H2,1-2H3,(H,14,18) |
Clé InChI |
ZVSKAJBNUHETOZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1(C(NC(=O)N(C1O)C)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)dipropanenitrile](/img/structure/B14609003.png)



![4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14609034.png)
![2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane](/img/structure/B14609039.png)
![Methyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14609046.png)
![2-Methoxy-N-[2-(piperidin-4-yl)ethyl]pyridine-3-carboxamide](/img/structure/B14609053.png)





